molecular formula C17H17ClN2O3 B2485600 tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate CAS No. 308243-41-6

tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate

Cat. No.: B2485600
CAS No.: 308243-41-6
M. Wt: 332.78
InChI Key: MOTSYJKHTPOJCS-UHFFFAOYSA-N
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Description

Tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a chloro group and a pyridine-2-carbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate chloro-substituted phenylpyridine derivative. One common method involves the use of di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which then undergoes a Curtius rearrangement to yield the desired carbamate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl N-[4-chloro-2-(pyridine-2-carbonyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-17(2,3)23-16(22)20-13-8-7-11(18)10-12(13)15(21)14-6-4-5-9-19-14/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTSYJKHTPOJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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